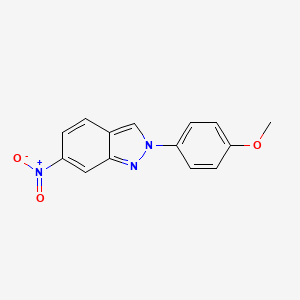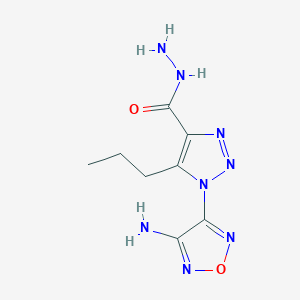
2-(4-methoxyphenyl)-6-nitro-2H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-6-nitro-2H-indazole is an organic compound that belongs to the class of indazole derivatives Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a methoxy group at the 4-position of the phenyl ring and a nitro group at the 6-position of the indazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-6-nitro-2H-indazole typically involves multi-step organic reactions. One common method is the nitration of 2-(4-methoxyphenyl)indazole. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .
Another approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts to couple 4-methoxyphenylboronic acid with 6-bromo-2H-indazole under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The Suzuki–Miyaura coupling reaction is favored for its efficiency and scalability in industrial settings.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-6-nitro-2H-indazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like tin(II) chloride, iron powder, or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-6-nitro-2H-indazole.
Reduction: Formation of 2-(4-methoxyphenyl)-6-amino-2H-indazole.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
2-(4-Methoxyphenyl)-6-nitro-2H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-6-nitro-2H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions .
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-6-nitro-2H-indazole
- 2-(4-Methoxyanilino)methylphenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-(4-Methoxyphenyl)-6-nitro-2H-indazole is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C14H11N3O3 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-6-nitroindazole |
InChI |
InChI=1S/C14H11N3O3/c1-20-13-6-4-11(5-7-13)16-9-10-2-3-12(17(18)19)8-14(10)15-16/h2-9H,1H3 |
InChI 键 |
LPNLUZLKFOTQRF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)[N+](=O)[O-] |
溶解度 |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14948394.png)
![4-(2-oxopyrrolidin-1-yl)-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzenesulfonamide](/img/structure/B14948401.png)
![N-benzyl-2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948411.png)
![5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948419.png)
![1'-Methyl-1-(2-methylpropyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B14948425.png)
![N-benzyl-5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B14948430.png)
![4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B14948434.png)

![3-benzyl-5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B14948464.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14948470.png)
![methyl 2-{[(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948475.png)
![7-(Dimethylamino)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B14948477.png)

